molecular formula C27H21NO7 B12207251 N-[2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl]-7-methoxy-1-benzofuran-2-carboxamide

N-[2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl]-7-methoxy-1-benzofuran-2-carboxamide

Cat. No.: B12207251
M. Wt: 471.5 g/mol
InChI Key: QWRASIILNXIZQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl]-7-methoxy-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by its unique structure, which includes a chromen-4-one core, a benzofuran moiety, and multiple methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl]-7-methoxy-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of 3,4-dimethoxybenzaldehyde with a suitable diketone under acidic conditions.

    Introduction of the Benzofuran Moiety: The benzofuran moiety is introduced via a cyclization reaction involving a suitable precursor, such as 2-hydroxybenzaldehyde, under basic conditions.

    Coupling Reaction: The final step involves the coupling of the chromen-4-one core with the benzofuran moiety using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl]-7-methoxy-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the chromen-4-one core can be reduced to form the corresponding alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of thioethers or amines.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl]-7-methoxy-1-benzofuran-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit tubulin polymerization.

    Materials Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its complex structure and functional groups.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl]-7-methoxy-1-benzofuran-2-carboxamide involves its interaction with molecular targets such as tubulin. By binding to the colchicine binding site on tubulin, it inhibits microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is similar to that of other tubulin inhibitors used in chemotherapy.

Comparison with Similar Compounds

Similar Compounds

    Combretastatin A-4: A natural product with a similar mechanism of action, inhibiting tubulin polymerization.

    Colchicine: Another tubulin inhibitor with a simpler structure but similar biological activity.

Uniqueness

N-[2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl]-7-methoxy-1-benzofuran-2-carboxamide is unique due to its combination of a chromen-4-one core and a benzofuran moiety, which provides a distinct structural framework that may offer enhanced binding affinity and selectivity for its molecular targets compared to other similar compounds.

Properties

Molecular Formula

C27H21NO7

Molecular Weight

471.5 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)-4-oxochromen-6-yl]-7-methoxy-1-benzofuran-2-carboxamide

InChI

InChI=1S/C27H21NO7/c1-31-21-9-7-15(11-24(21)33-3)23-14-19(29)18-13-17(8-10-20(18)34-23)28-27(30)25-12-16-5-4-6-22(32-2)26(16)35-25/h4-14H,1-3H3,(H,28,30)

InChI Key

QWRASIILNXIZQT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC5=C(O4)C(=CC=C5)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.